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Compound of Interest

Compound Name:
1,3-Dichloro-5,5-

dimethylhydantoin

Cat. No.: B105842 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1,3-Dichloro-5,5-dimethylhydantoin
(DCDMH) using mass spectrometry and infrared (IR) spectroscopy. The document details the

spectral characteristics, experimental methodologies, and fragmentation pathways of this

important industrial chemical.

Mass Spectrometry Analysis
Mass spectrometry of DCDMH reveals a characteristic fragmentation pattern that can be used

for its identification and structural elucidation. The electron ionization (EI) mass spectrum

shows a series of fragment ions resulting from the cleavage of the parent molecule.

Mass Spectrum Data
The quantitative data from the mass spectrum of 1,3-Dichloro-5,5-dimethylhydantoin is

summarized in the table below. The spectrum is characterized by a base peak at m/z 70. Due

to the presence of two chlorine atoms, the molecular ion peak is expected to exhibit a

characteristic isotopic cluster, however, it is not prominently observed in the provided spectrum,

suggesting it is highly unstable under EI conditions.
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m/z Relative Abundance (%) Proposed Fragment

15 31.0 [CH₃]⁺

28 18.9 [CO]⁺ or [C₂H₄]⁺

39 14.5 [C₃H₃]⁺

41 18.2 [C₃H₅]⁺

42 18.9 [C₃H₆]⁺

56 50.8 [C₄H₈]⁺

70 100.0 [C₄H₆O]⁺ or [C₃H₄NO]⁺

76 74.9 [C₃H₆NCl]⁺

84 32.2 [C₅H₆NO]⁺

Proposed Fragmentation Pathway
The fragmentation of 1,3-Dichloro-5,5-dimethylhydantoin in mass spectrometry can be

rationalized through a series of cleavage events. The following diagram illustrates a plausible

fragmentation pathway leading to the formation of the major observed ions.

C₅H₆Cl₂N₂O₂⁺ m/z 196 (Molecular Ion)

C₄H₆N₂O₂Cl⁺ m/z 165/167
- Cl•

C₄H₆O⁺ m/z 70
- N₂Cl₂O

CH₃⁺ m/z 15

- C₄H₃Cl₂N₂O₂

C₄H₆NOCl⁺ m/z 120/122
- NCO

C₃H₆NCl⁺ m/z 76/78
- CO
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Caption: Proposed mass spectrometry fragmentation pathway of 1,3-Dichloro-5,5-
dimethylhydantoin.
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Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of DCDMH shows characteristic absorption bands corresponding to

the vibrations of its constituent bonds.

IR Spectrum Data
The following table summarizes the key absorption bands observed in the Fourier-transform

infrared (FTIR) spectrum of 1,3-Dichloro-5,5-dimethylhydantoin. The spectrum is dominated

by strong absorptions from the carbonyl groups.[1]

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2980 Medium C-H stretch (methyl groups)

~1770 Strong C=O stretch (asymmetric)

~1720 Strong C=O stretch (symmetric)

~1450 Medium C-H bend (methyl groups)

~1370 Medium C-H bend (gem-dimethyl)

~850 Medium N-Cl stretch

Experimental Protocols
The following sections detail the methodologies for acquiring the mass spectrometry and IR

spectroscopy data for 1,3-Dichloro-5,5-dimethylhydantoin.

Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation

Gas Chromatography

Mass Spectrometry

Dissolve DCDMH in a suitable solvent (e.g., Dichloromethane)

Inject sample into GC

Separate components on a capillary column (e.g., DB-5ms)

Electron Ionization (EI) at 70 eV

Mass analysis using a quadrupole or ion trap analyzer

Detection of fragment ions

Click to download full resolution via product page

Caption: Experimental workflow for GC-MS analysis of 1,3-Dichloro-5,5-dimethylhydantoin.

A standard protocol for the GC-MS analysis of chlorinated organic compounds can be adapted

for DCDMH.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization source.
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Sample Preparation: A dilute solution of 1,3-Dichloro-5,5-dimethylhydantoin is prepared in

a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25

µm film thickness, 5% phenyl methylpolysiloxane).

Injector Temperature: 250 °C.

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to

280 °C at a rate of 10 °C/min, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-300.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation (KBr Pellet)

FTIR Analysis

Grind a small amount of DCDMH with dry KBr powder

Press the mixture into a transparent pellet

Acquire a background spectrum of the empty sample compartment

Place the KBr pellet in the sample holder and acquire the sample spectrum

Process the data (e.g., baseline correction, peak picking)

Click to download full resolution via product page

Caption: Experimental workflow for FTIR analysis of 1,3-Dichloro-5,5-dimethylhydantoin.

The FTIR spectrum of solid 1,3-Dichloro-5,5-dimethylhydantoin can be obtained using the

KBr pellet method.

Instrumentation: A Fourier-transform infrared spectrometer.

Sample Preparation:

Thoroughly grind 1-2 mg of 1,3-Dichloro-5,5-dimethylhydantoin with approximately 100-

200 mg of dry potassium bromide (KBr) powder in an agate mortar.
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Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Acquire a background spectrum of the empty sample holder.

Place the KBr pellet containing the sample in the spectrometer's sample compartment.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum. Baseline correction and peak picking are then performed to identify the absorption

maxima.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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